molecular formula C9H7BrF4O B1405342 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl bromide CAS No. 1373921-05-1

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl bromide

Cat. No. B1405342
M. Wt: 287.05 g/mol
InChI Key: RISYNKJCXPMUQS-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-3-(trifluoromethyl)benzyl bromide is a chemical compound with the CAS Number: 1373921-05-1. It has a molecular weight of 287.05 and its IUPAC name is 1-(bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7BrF4O/c1-15-6-2-5(4-10)8(11)7(3-6)9(12,13)14/h2-3H,4H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at ambient temperature . It has a predicted boiling point of 199.4±35.0 °C and a predicted density of 1.640±0.06 g/cm3 .

Scientific Research Applications

Pyridine Nucleosides Synthesis

Research led by Nesnow and Heidelberger (1975) describes the synthesis of pyridine nucleosides related to 5-fluorocytosine and 5-fluorouracil, highlighting the use of fluoro and methoxy-substituted pyridines. The study details the synthesis process involving various fluorinated intermediates, demonstrating the role of such compounds in the formation of nucleosides (Nesnow & Heidelberger, 1975).

Trifluoromethylation Reactions

Kim and Shreeve (2004) explored the use of ionic liquids for nucleophilic trifluoromethylation reactions using trifluoromethyl(trimethyl)silane. This research illustrates the potential of fluoro-methoxy-substituted compounds in facilitating complex chemical transformations (Kim & Shreeve, 2004).

Fluoromethylated Thiadiazoles Synthesis

Mlostoń et al. (2016) detailed the synthesis of fluoromethylated 2,3-dihydro-1,3,4-thiadiazoles using fluorinated nitrile imines. This study underscores the significance of fluorine-substituted compounds in the synthesis of novel thiadiazoles with potential applications in various fields (Mlostoń et al., 2016).

Halide Sensitive Dyes Development

Jagt, Kheibari, and Nitz (2009) synthesized a series of acridizinium salts with fluoro and methoxy substituents, showcasing the role of such compounds in creating sensitive dyes for halide detection. This work provides insight into the applications of fluorinated compounds in the development of specialized sensing materials (Jagt, Kheibari, & Nitz, 2009).

Synthesis of Trifluoromethyl Carbohydrates

Trainor (1985) reported a method for the preparation of O-trifluoromethyl carbohydrate derivatives, highlighting the utility of fluorine-substituted compounds in the modification of carbohydrates, which could have implications in pharmaceutical and biochemical research (Trainor, 1985).

properties

IUPAC Name

1-(bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c1-15-6-2-5(4-10)8(11)7(3-6)9(12,13)14/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RISYNKJCXPMUQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)C(F)(F)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-fluoro-5-methoxy-3-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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